1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Regiochemistry Synthetic intermediate Fragment-based drug design

Procure 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 2098103-10-5) for your drug discovery program. This fluorinated building block meets Rule of Three criteria (MW 239.18, logP 1.5), offering a higher-complexity starting point for fragment-based lead generation. The C5-carboxylic acid enables amide coupling, while the pyridin-4-yl moiety targets kinase hinge regions. Its distinct substitution pattern (N1-difluoromethyl, C5-COOH) provides measurable differences in physicochemical properties compared to C4-COOH SDHI intermediates, enabling the synthesis of novel antifungal carboxamides with potentially differentiated resistance profiles. Ideal for kinase inhibitor libraries, metalloenzyme inhibitor design, and agrochemical discovery. Inquire now for bulk pricing and custom synthesis options.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.18 g/mol
CAS No. 2098103-10-5
Cat. No. B1479605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS2098103-10-5
Molecular FormulaC10H7F2N3O2
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C(=C2)C(=O)O)C(F)F
InChIInChI=1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)5-7(14-15)6-1-3-13-4-2-6/h1-5,10H,(H,16,17)
InChIKeyUJOUDOMVEVLNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid: Structural, Physicochemical, and Procurement Profile


1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 2098103-10-5) is a fluorinated heterocyclic building block composed of a pyrazole core bearing an N1-difluoromethyl group, a C3-pyridin-4-yl substituent, and a C5-carboxylic acid functionality [1]. Its molecular formula is C₁₀H₇F₂N₃O₂ with a molecular weight of 239.18 g/mol [1]. The compound is classified as a fine chemical intermediate, with primary utility in medicinal chemistry and agrochemical discovery programs where the combination of a basic pyridine nitrogen, a hydrogen-bond-donating carboxylic acid, and a metabolically stabilizing difluoromethyl group offers a distinctive vector for fragment elaboration [2].

Why 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Its Closest Analogs


In-class pyrazole carboxylic acids cannot be freely interchanged because the regioisomeric arrangement of the difluoromethyl, pyridinyl, and carboxylic acid substituents around the heterocyclic core profoundly alters physicochemical properties, synthetic reactivity, and potential biological recognition [1]. The target compound positions the carboxylic acid at C5 and the difluoromethyl at N1, a pattern that is isomeric with the widely used SDHI intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [2]. These structural differences produce measurable shifts in logP, hydrogen-bond acceptor count, and topological polar surface area that influence solubility, permeability, and target engagement. The following quantitative evidence demonstrates where this compound diverges from its nearest structural neighbors and why those differences matter for scientific selection.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid


Regiochemical Differentiation: Carboxylic Acid at C5 vs. C4 Alters Synthetic Reactivity and Target Recognition

The target compound carries the carboxylic acid at the pyrazole C5 position, whereas the major commercial SDHI intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) functionalizes the C4 position [1]. This regiochemical difference changes the steric and electronic environment of the carboxylate, altering both its pKa and its orientation in amide-bond-forming reactions when used as a building block . Additionally, the C5-COOH regioisomer places the hydrogen-bond donor/acceptor in a distinct trajectory relative to the pyridin-4-yl ring, which can shift binding poses within enzyme active sites [2].

Regiochemistry Synthetic intermediate Fragment-based drug design

Lipophilicity (LogP) Differentiation: Higher LogP vs. Pyridinyl-Free and N-Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.5 [1], compared to 0.9 for 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 925199-97-9), which lacks the pyridin-4-yl substituent [2], and 0.4 for the SDHI intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [3]. The increase in lipophilicity (ΔLogP = +0.6 vs. the pyridinyl-free analog; ΔLogP = +1.1 vs. the N-methyl C4-COOH regioisomer) is attributable to the pyridin-4-yl ring, which adds both hydrophobic surface area and a basic nitrogen center.

Lipophilicity Drug-likeness Physicochemical property profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Enhanced Binding Capacity vs. Non-Pyridinyl Analogs

The target compound possesses six hydrogen-bond acceptors (HBA = 6) and a topological polar surface area (TPSA) of 68 Ų [1], compared to five acceptors (HBA = 5) and a TPSA of 55.1 Ų for the pyridinyl-free analog 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid [2]. The additional HBA arises from the pyridine nitrogen at the 4-position of the pyridinyl ring, which is geometrically positioned to engage in hydrogen bonding or metal coordination without introducing a hydrogen-bond donor [1]. This increases the compound's capacity for specific polar interactions while maintaining a favorable TPSA below 140 Ų, the typical threshold for blood-brain barrier penetration.

Hydrogen bonding Polar surface area Molecular recognition

Vendor Purity and Analytical Characterization: 98% Purity with Batch-Specific QC Documentation

Bidepharm supplies this compound at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . Leyan also lists the compound at 98% purity . In comparison, the pyridin-2-yl isomer (CAS 2098107-95-8) is offered by the same vendors at 97% purity , while the regioisomer 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1275366-39-6) is typically offered at 95% purity . The higher available purity reduces the need for additional in-house purification and minimizes confounding impurities in biological assays.

Purity assurance Quality control Procurement specification

Safety and Handling Profile: GHS Danger Classification with Specific Flammability Precautions

The compound carries a GHS Signal Word 'Danger' with hazard statement H301 (toxic if swallowed) according to AstaTech Inc. safety documentation . Bidepharm's product listing includes extensive precautionary statements (P210, P211, P220, P221, P240, P241) indicating flammability hazards and the need for explosion-proof equipment, inert gas handling, and static discharge prevention . This contrasts with the pyridinyl-free analog 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 925199-97-9), which is typically classified under irritant hazard statements (H315, H319, H335) without the 'Danger' signal word and without the comprehensive flammability precautions .

Safety data GHS classification Laboratory handling

Rotatable Bond Count and Conformational Flexibility: Increased Degrees of Freedom vs. Pyridinyl-Free and N-Methyl Analogs

The target compound has three rotatable bonds (the C3–pyridine bond, the N1–CHF₂ bond, and the C5–COOH bond) [1], compared to two rotatable bonds for both 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid [2] and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [3]. The additional rotatable bond from the pyridin-4-yl substituent introduces conformational degrees of freedom that can be exploited in induced-fit binding scenarios. This property, combined with the moderate molecular weight of 239.18 g/mol (vs. 162.09 g/mol for the pyridinyl-free analog, and 176.12 g/mol for the N-methyl C4-COOH isomer), positions the compound as a more elaborated fragment suitable for fragment-based lead discovery [1].

Conformational analysis Molecular flexibility Drug design

Recommended Application Scenarios for 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

The pyridin-4-yl moiety is a privileged fragment for kinase hinge-binding interactions [1]. Combined with the C5-carboxylic acid handle for amide coupling, this compound serves as a versatile core for generating focused libraries targeting the ATP-binding pocket of kinases, where the difluoromethyl group at N1 can occupy the ribose pocket or a hydrophobic sub-pocket [2]. The six HBA sites and TPSA of 68 Ų support favorable kinase-ligand interaction profiles [1].

Succinate Dehydrogenase Inhibitor (SDHI) Lead Optimization Scaffold

Difluoromethyl pyrazole carboxamides have demonstrated potent SDH inhibition with EC₅₀ values as low as 0.93 μg/mL against Rhizoctonia cerealis [3]. While the target compound itself is the carboxylic acid precursor rather than the active carboxamide, its C5-COOH position provides a distinct amide-bond-forming trajectory compared to the C4-COOH SDHI intermediate (CAS 176969-34-9), enabling the synthesis of novel amide analogs with potentially differentiated antifungal spectrum and resistance profiles [4].

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 239.18 g/mol (within the fragment range), XLogP3 of 1.5, three rotatable bonds, and six HBA, this compound meets key fragment-likeness criteria (Rule of Three: MW < 300, logP ≤ 3, HBA ≤ 6) [1]. Its higher molecular complexity compared to pyridinyl-free analogs (MW 162.09) makes it a more advanced starting point for fragment growing, potentially reducing the number of synthetic iterations required to achieve lead-like properties [2].

Metal Coordination and Metalloenzyme Inhibitor Design

The pyridin-4-yl nitrogen, positioned para to the pyrazole attachment point, is sterically accessible for metal coordination [1]. This structural feature, absent in pyridinyl-free analogs such as 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid [2], supports the design of inhibitors targeting metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases, or carbonic anhydrases) where pyridine–zinc or pyridine–iron coordination is exploited for potency and selectivity.

Quote Request

Request a Quote for 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.